BUTANOIC ACID, 2-HYDROXY-3-OXO-
Overview
Description
Butanoic acid, 2-hydroxy-3-oxo-, also known as 2-hydroxy-3-oxobutanoic acid, is an organic compound with the molecular formula C4H6O4. It is a derivative of butanoic acid and contains both a hydroxyl group and a keto group, making it a hydroxyketo acid. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-3-oxo-, can be achieved through several methods. One common approach involves the oxidation of 3-hydroxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and controlled temperatures to ensure the selective oxidation of the hydroxyl group to a keto group.
Another method involves the aldol condensation of acetaldehyde with pyruvic acid, followed by the subsequent oxidation of the resulting 3-hydroxy-2-oxobutanoic acid. This method also requires specific reaction conditions, including the use of a base catalyst and controlled temperatures.
Industrial Production Methods
Industrial production of butanoic acid, 2-hydroxy-3-oxo-, often involves the fermentation of carbohydrates using specific strains of bacteria or yeast. These microorganisms can convert sugars into the desired compound through a series of enzymatic reactions. The fermentation process is typically carried out in large bioreactors under controlled conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-hydroxy-3-oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce 2-oxobutanoic acid.
Reduction: Reduction of the keto group can yield 2-hydroxybutanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
Oxidation: 2-oxobutanoic acid.
Reduction: 2-hydroxybutanoic acid.
Substitution: Various substituted butanoic acids depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 2-hydroxy-3-oxo-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as an intermediate in the biosynthesis of other compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of polymers and other industrial products.
Mechanism of Action
The mechanism of action of butanoic acid, 2-hydroxy-3-oxo-, involves its interaction with specific enzymes and metabolic pathways. In biological systems, it can act as a substrate for enzymes such as dehydrogenases and transaminases, leading to the formation of various metabolites. The compound’s hydroxyl and keto groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Butanoic acid, 2-hydroxy-3-oxo-, can be compared with other similar compounds such as:
3-Hydroxybutanoic acid: Lacks the keto group and has different reactivity.
2-Oxobutanoic acid: Lacks the hydroxyl group and has different chemical properties.
3-Oxobutanoic acid: Has the keto group at a different position, leading to different reactivity and applications.
The uniqueness of butanoic acid, 2-hydroxy-3-oxo-, lies in its combination of hydroxyl and keto groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-3-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h3,6H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFCSMSCNOVLBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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